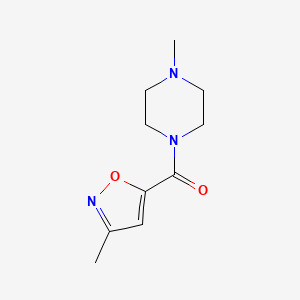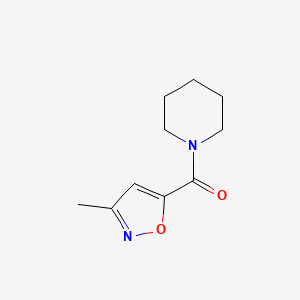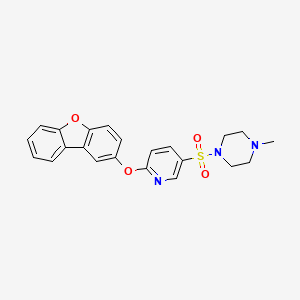![molecular formula C12H15NOS B7478328 N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, along with a cyclopropyl group and a carboxamide functional group. This compound is of interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
The synthesis of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide typically involves the following steps:
Cyclization Reactions: The thiophene ring can be synthesized through various cyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Functional Group Introduction:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:
4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings, have established pharmacological properties and are used in medicine.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Propriétés
IUPAC Name |
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-5-6-8)10-7-15-11-4-2-1-3-9(10)11/h7-8H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEXNNSZGSKBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
methanone](/img/structure/B7478263.png)






![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)

